molecular formula C21H23ClN2O4S B2507302 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 921997-00-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide

Katalognummer B2507302
CAS-Nummer: 921997-00-4
Molekulargewicht: 434.94
InChI-Schlüssel: IXTDIDJQMWOHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide" is a complex organic molecule that may have potential applications in medicinal chemistry. The structure suggests it is a sulfonamide derivative, which is a common feature in many therapeutic agents due to their ability to act as bioisosteres for amides and carboxylic acids.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including N-alkylation, aminohydroxylation, and intramolecular cyclization. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield a precursor for pyrrolobenzothiadiazepine synthesis . Similarly, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a related compound, involves reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by decarboxylation and desulfonation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic moiety with nitrogen and oxygen atoms. This structure is likely to contribute to the compound's biological activity and pharmacokinetic properties. The presence of a 5-chloro-2-methylbenzenesulfonamide moiety is indicative of potential anticancer activity, as similar structures have been synthesized and evaluated for their antitumor activity .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of heterocyclic rings. The presence of azide groups, as seen in related compounds, can lead to the formation of nitrene intermediates that are involved in the synthesis of benzotriazinones and quinazolinones . The allyl group in the compound may also undergo reactions typical of alkenes, such as oxidation or polymerization.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the properties of structurally similar compounds. The presence of the sulfonamide group suggests it may have moderate solubility in water and higher solubility in polar organic solvents. The compound's stability, melting point, and other physicochemical properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis Techniques and Heterocyclic Systems : Research demonstrates the synthesis of complex heterocyclic systems, like dibenzo[b,f][1,4]oxazepines, through processes such as tandem aromatic nucleophilic substitution and Smiles rearrangement (A. Sapegin et al., 2012). Additionally, synthesis methods for [1,4]oxazepine-based primary sulfonamides have been explored, highlighting their inhibitory action on human carbonic anhydrases, a critical aspect for therapeutic applications (A. Sapegin et al., 2018).

  • Molecular Structure and Spectroscopic Analysis : Studies have been conducted on benzimidazole-tethered oxazepine hybrids, focusing on their molecular structure using spectroscopic and X-ray diffraction methods. These studies provide insights into the charge distributions and regions of reactivity in these compounds, which are critical for understanding their chemical behavior (A. Almansour et al., 2016).

Chemical Properties and Reactions

  • Ring-forming Cascade Reactions : Research into the properties of benzenesulfonamide derivatives includes studies on ring-forming cascade reactions, leading to the synthesis of complex polycyclic structures. These studies are essential for developing novel synthetic pathways for pharmaceutical compounds (B. Aderibigbe et al., 2017).

  • Multicomponent Syntheses : Novel one-pot multicomponent reactions have been developed to synthesize derivatives of tetrahydrobenzo[b][1,4]oxazepine. These reactions highlight the efficiency and versatility of such approaches in creating complex molecular structures at ambient temperatures (A. Shaabani et al., 2010).

Potential Applications in Therapy and Catalysis

  • Anticancer and Antimicrobial Properties : Research into sulfonamide derivatives has indicated their potential in anticancer and antimicrobial applications. For example, studies on quinazoline sulfonamide derivatives have shown moderate to excellent activities against bacterial and fungal strains, as well as in vitro anticancer activity (A. Kumar et al., 2018).

  • Catalytic Applications : Studies have also explored the use of heterocyclic compounds in catalytic systems, such as the synthesis of malonamide and oxazepine derivatives in aqueous media. These findings open avenues for eco-friendly and efficient catalytic processes in organic chemistry (M. Babazadeh et al., 2016).

Eigenschaften

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-10-24-17-9-8-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-11-15(22)7-6-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTDIDJQMWOHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.